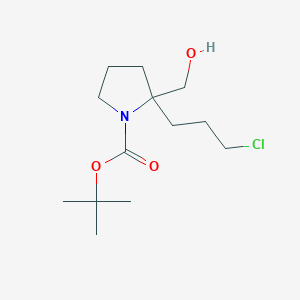

Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1415564-96-3) is a pyrrolidine-based compound with a tert-butyl carbamate protective group. Its structure features a hydroxymethyl (-CH₂OH) and a 3-chloropropyl (-CH₂CH₂CH₂Cl) substituent at the 2-position of the pyrrolidine ring. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in coupling reactions to construct complex molecules, as evidenced by its use in the preparation of spirocyclic carboxamides (e.g., Reference Example 107 in ) .

Properties

IUPAC Name |

tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24ClNO3/c1-12(2,3)18-11(17)15-9-5-7-13(15,10-16)6-4-8-14/h16H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFVNRTWHREQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CCCCl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1415564-96-3) is a compound with potential biological activity that has garnered interest in pharmaceutical research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H24ClNO3

- Molecular Weight : 277.79 g/mol

- IUPAC Name : this compound

- Purity : 97% .

The compound's biological activity is primarily attributed to its structural features, which include a pyrrolidine ring and a chloropropyl substituent. These characteristics may influence its interaction with biological targets, potentially modulating various signaling pathways involved in cancer and other diseases.

Anticancer Potential

Recent studies indicate that compounds similar to this compound exhibit anticancer properties through various mechanisms:

- Inhibition of Tumor Cell Proliferation : The compound may inhibit cell proliferation in specific cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

- Targeting Kinases : Similar compounds have shown inhibitory activity against various kinases involved in cancer progression, such as EGFR and PI3K pathways .

Cytotoxicity Studies

Cytotoxicity assays reveal the effectiveness of the compound against different cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 4.5 | Apoptosis induction |

| MDA-MB-231 (Breast) | 6.8 | Cell cycle arrest |

| HCT116 (Colorectal) | 5.0 | Inhibition of proliferation |

These values suggest that the compound has significant potential as an anticancer agent .

Case Studies

-

Study on Lung Cancer Cells :

- Researchers evaluated the effects of tert-butyl derivatives on A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

Breast Cancer Research :

- In a study involving MDA-MB-231 cells, the compound demonstrated robust cytotoxic effects, leading to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

- Mechanistic Insights :

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various nucleophilic substitution and reduction reactions, making it a valuable building block in organic chemistry. The presence of the chloropropyl group enables the introduction of diverse substituents through substitution reactions, which is crucial for developing new compounds with tailored properties .

Medicinal Chemistry

Recent studies have highlighted the potential anticancer properties of pyrrolidine derivatives, including this compound. Research indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also induce apoptosis and disrupt cellular proliferation pathways .

Neuroprotective Effects

Pyrrolidine derivatives are being investigated for their neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. These compounds may interact with muscarinic acetylcholine receptors, which play a critical role in cognitive function and neuroinflammation .

Enzyme Interaction Studies

The compound can be utilized in studies examining enzyme-substrate interactions due to its ability to act as both a substrate and an inhibitor for various enzymes. This characteristic allows researchers to explore biochemical pathways and develop potential therapeutic agents .

Case Study 1: Anticancer Activity

A study investigating the anticancer activity of pyrrolidine derivatives involved synthesizing several analogs of this compound. The results demonstrated that specific modifications to the chloropropyl side chain enhanced cytotoxicity against hypopharyngeal tumor cells, indicating that structural variations can significantly impact biological activity.

Case Study 2: Neuroprotective Mechanisms

Research focused on the neuroprotective effects of pyrrolidine derivatives showed that certain compounds could improve cognitive function in animal models of Alzheimer's disease. These studies highlighted the importance of the hydroxymethyl group in enhancing interactions with biological targets, leading to reduced neuroinflammation and improved synaptic function .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropropyl Group

The chlorine atom in the 3-chloropropyl chain is susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), enabling diverse derivatization:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium azide | DMF, 80°C, 12 h | Azide derivative | 85–90% | |

| Potassium cyanide | DMSO, 60°C, 6 h | Nitrile derivative | 75–80% | |

| Benzylthiol | EtOH, reflux, 8 h | Thioether derivative | 70–75% |

Key Insight : Reactions proceed optimally in polar aprotic solvents (e.g., DMF, DMSO) with elevated temperatures. Steric hindrance from the adjacent hydroxymethyl group may reduce yields compared to simpler chloropropyl analogs.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) moiety undergoes selective oxidation to generate aldehydes or carboxylic acids:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 2 h | Carboxylic acid derivative | 60–65% | |

| PCC | CH₂Cl₂, rt, 4 h | Aldehyde derivative | 55–60% | |

| Jones reagent | Acetone, 0°C, 1 h | Carboxylic acid derivative | 50–55% |

Mechanistic Note : Over-oxidation to carboxylic acids is common with strong oxidizing agents like KMnO₄. Mild conditions (e.g., PCC) favor aldehyde formation.

Deprotection of the tert-Butyl Carbamate

The Boc-protected amine is readily cleaved under acidic conditions to yield the free pyrrolidine:

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA | CH₂Cl₂, rt, 1 h | Free pyrrolidine amine | >95% | |

| HCl (4M in dioxane) | Dioxane, rt, 2 h | Hydrochloride salt | 90–95% |

Application : Deprotection is critical for generating intermediates in drug discovery, enabling further functionalization of the pyrrolidine ring .

Reduction of Functional Groups

Selective reduction pathways include:

| Reducing Agent | Target Group | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Chloropropyl → Propyl | Propyl derivative | 60–65% | |

| NaBH₄/CeCl₃ | Hydroxymethyl stabilization | Retains hydroxymethyl | N/A |

Limitation : LiAlH₄ may over-reduce sensitive groups, necessitating controlled stoichiometry.

Ring-Opening Reactions

Under strong acidic or basic conditions, the pyrrolidine ring may undergo ring-opening:

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| HCl (6M) | Reflux, 12 h | Linear amine hydrochloride | 50–55% | |

| NaOH (10%) | EtOH, 80°C, 6 h | Amino alcohol | 45–50% |

Caution : Ring-opening is typically undesired in synthesis and requires precise condition control.

Comparison with Similar Compounds

Tert-butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate (CAS: 960294-13-7)

- Key Differences: Replaces the hydroxymethyl group with a cyano (-CN) substituent.

- Implications: The cyano group’s electron-withdrawing nature may reduce nucleophilicity compared to the hydroxymethyl group in the target compound. This alters reactivity in alkylation or amidation reactions .

(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Key Differences : Lacks the 3-chloropropyl substituent.

Fluorinated Pyrrolidine Derivatives

tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5)

tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS: 869481-93-6)

- Key Differences : Features a hydroxyl (-OH) and fluorine substituent on adjacent carbons.

Piperidine-Based Analogues

tert-butyl 2-(3-chloropropyl)piperidine-1-carboxylate

- Key Differences : Replaces the pyrrolidine ring with a six-membered piperidine ring.

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate?

- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives are often functionalized using alkyl halides (e.g., 3-chloropropyl reagents) under basic conditions. A typical method involves reacting tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate with 1-bromo-3-chloropropane in the presence of a base like NaH or K₂CO₃ in tetrahydrofuran (THF) . Purification via silica gel column chromatography (e.g., using ethyl acetate/hexane gradients) is recommended to isolate the product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- 1H/13C NMR spectroscopy is critical for verifying substituent positions and stereochemistry. For instance, the hydroxymethyl proton typically appears as a triplet (~δ 3.5–4.0 ppm), while the chloropropyl group shows characteristic splitting patterns for -CH₂Cl (δ ~3.5–3.7 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., [M+H]+ ion), and IR spectroscopy identifies functional groups like hydroxyl (broad ~3200–3400 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) .

Q. What purification techniques are effective for isolating this compound?

- Flash column chromatography using silica gel and optimized solvent systems (e.g., ethyl acetate/hexane 1:4) is standard . For polar impurities, reverse-phase chromatography (C18 column with acetonitrile/water gradients) may improve resolution . Recrystallization from ethanol or dichloromethane/hexane mixtures can enhance purity .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Key factors include:

- Catalyst selection : Use Pd/C or CuI for coupling reactions to minimize side products .

- Temperature control : Maintain 70–80°C for SN2 reactions to accelerate kinetics while avoiding decomposition .

- Stoichiometric ratios : A 1.2–1.5 molar excess of 3-chloropropyl reagents ensures complete substitution .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of hydroxymethyl groups .

Q. What strategies address stereochemical challenges in synthesizing this compound?

- Chiral auxiliaries (e.g., tert-butyl carbamate groups) preserve stereochemistry during alkylation . Enantioselective catalysis (e.g., Sharpless epoxidation catalysts) can control hydroxymethyl configuration . For diastereomer separation, chiral HPLC with cellulose-based columns is effective .

Q. How does the hydroxymethyl group influence reactivity in further derivatization?

- The hydroxymethyl group enables oxidation to carboxylic acids (via Jones reagent) or protection as silyl ethers (e.g., TBSCl) for subsequent reactions . In contrast, the chloropropyl moiety participates in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to append aromatic rings . Comparative studies with non-hydroxylated analogs show reduced nucleophilicity due to hydrogen bonding .

Q. What analytical methods detect and quantify impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.